1-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}ethanone
Overview
Description
1-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}ethanone, commonly referred to as CPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPE is a small molecule that belongs to the class of piperazine derivatives and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
CPE acts as a competitive inhibitor of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. By inhibiting DAT, CPE increases the extracellular concentration of dopamine, leading to enhanced dopaminergic neurotransmission. The mechanism of action of CPE has been extensively studied using in vitro and in vivo models.
Biochemical and Physiological Effects:
CPE has been shown to have several biochemical and physiological effects. CPE increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to enhanced mood and cognition. CPE has also been shown to have analgesic effects in animal models, making it a potential therapeutic agent for pain management. Additionally, CPE has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory disorders.
Advantages and Limitations for Lab Experiments
CPE has several advantages for lab experiments. CPE is a small molecule that can easily penetrate the blood-brain barrier, making it an ideal tool compound for studying the role of DAT in the brain. CPE is also stable and has a long shelf life, making it easy to store and transport. However, CPE has some limitations for lab experiments. CPE has a high affinity for DAT, making it difficult to differentiate between DAT and other transporters. Additionally, CPE has been shown to have off-target effects, making it important to use appropriate controls in experiments.
Future Directions
There are several future directions for the study of CPE. Further studies are needed to elucidate the role of CPE in various neurological disorders such as Parkinson's disease and drug addiction. Additionally, the development of CPE derivatives with improved selectivity and potency could lead to the development of novel therapeutic agents for various disorders. Finally, the use of CPE as a tool compound for studying the role of DAT in the brain could lead to a better understanding of the mechanisms underlying dopaminergic neurotransmission.
Scientific Research Applications
CPE has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. CPE has been shown to have a high affinity for dopamine transporter (DAT) and has been used as a ligand in positron emission tomography (PET) imaging studies to visualize DAT in vivo. CPE has also been used as a tool compound to study the role of DAT in various neurological disorders such as Parkinson's disease and drug addiction.
properties
IUPAC Name |
1-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-15(23)16-6-8-18(9-7-16)22-12-10-21(11-13-22)14-17-4-2-3-5-19(17)20/h2-9H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGAAJKTIPEBGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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